molecular formula C18H23N3O2S B253972 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-butoxypropyl)-2H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-butoxypropyl)-2H-pyrrol-3-one

Cat. No. B253972
M. Wt: 345.5 g/mol
InChI Key: AFQUVCJQWUEWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-butoxypropyl)-2H-pyrrol-3-one, also known as BBP-589, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound belongs to the class of pyrrolone derivatives and has shown promising results in several biochemical and physiological studies.

Mechanism of Action

The exact mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-butoxypropyl)-2H-pyrrol-3-one is still not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, this compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. Additionally, this compound has also been shown to improve cognitive function and reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-butoxypropyl)-2H-pyrrol-3-one in lab experiments is its potent antitumor activity. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the dosage and administration method.

Future Directions

There are several potential future directions for the use of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-butoxypropyl)-2H-pyrrol-3-one in scientific research. One area of interest is in the development of novel cancer treatments that target specific enzymes and proteins that are inhibited by this compound. Additionally, this compound may also have potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to fully understand the potential benefits and limitations of this compound in these areas.

Synthesis Methods

The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-butoxypropyl)-2H-pyrrol-3-one involves the reaction of 2-aminobenzothiazole with 3-butoxypropylamine and 4-bromo-1-(dimethylamino)-2H-pyrrol-3-one. This reaction takes place in the presence of a suitable solvent and a catalyst under controlled conditions. The resulting product is then purified through various chromatographic techniques to obtain pure this compound.

Scientific Research Applications

5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-butoxypropyl)-2H-pyrrol-3-one has been extensively studied for its potential use in various scientific research applications. One of the primary areas of interest is in the field of cancer research. Studies have shown that this compound has potent antitumor activity and can inhibit the growth of various cancer cells. Additionally, this compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

IUPAC Name

5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-butoxypropyl)-2H-pyrrol-3-one

InChI

InChI=1S/C18H23N3O2S/c1-2-3-10-23-11-6-9-21-12-14(22)16(17(21)19)18-20-13-7-4-5-8-15(13)24-18/h4-5,7-8H,2-3,6,9-12,19H2,1H3

InChI Key

AFQUVCJQWUEWSE-UHFFFAOYSA-N

Isomeric SMILES

CCCCOCCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3S2

SMILES

CCCCOCCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3S2

Canonical SMILES

CCCCOCCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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